4,5-Dihydrotetrazolo[1,5-a]quinoxaline
描述
Structure
3D Structure
属性
CAS 编号 |
61546-96-1 |
|---|---|
分子式 |
C8H7N5 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
4,5-dihydrotetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C8H7N5/c1-2-4-7-6(3-1)9-5-8-10-11-12-13(7)8/h1-4,9H,5H2 |
InChI 键 |
JJCQHCJBVSOFTM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NN=NN2C3=CC=CC=C3N1 |
产品来源 |
United States |
Synthetic Methodologies for 4,5 Dihydrotetrazolo 1,5 a Quinoxaline and Its Derivatives
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, maximizing atomic economy and procedural simplicity. researchgate.net
Ugi-Tetrazole Reaction (Ugi-4CR) Pathways
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, and its variation, the Ugi-tetrazole reaction, is particularly effective for synthesizing 1,5-disubstituted tetrazoles. acs.org This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃). researchgate.netmdpi.com The azide component traps an intermediate nitrilium ion, which distinguishes it from the classic Ugi reaction where a carboxylic acid serves this role. acs.org
A notable strategy for the synthesis of fused 4,5-dihydrotetrazolo[1,5-a]quinoxalines involves a two-step sequence combining the Ugi-tetrazole reaction with a subsequent intramolecular nucleophilic aromatic substitution (SNAr). researchgate.net In this approach, 2-fluorophenylisocyanide (B1334164) is employed as a key bifunctional reactant. researchgate.netnih.gov
The initial Ugi-tetrazole reaction brings together an aldehyde, an amine, trimethylsilyl azide, and 2-fluorophenylisocyanide. researchgate.net This step creates a 1,5-disubstituted tetrazole intermediate with a pendant 2-fluorophenyl group. The subsequent intramolecular SNAr cyclization is typically facilitated by a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dimethylformamide (DMF). researchgate.netnih.gov This cyclization step forms the quinoxaline (B1680401) ring system, yielding the final tricyclic 4,5-dihydrotetrazolo[1,5-a]quinoxaline structure. researchgate.net This method is highly versatile, allowing for broad variation in the amine and carbonyl components, which introduces two points of diversity into the final molecule and can produce yields greater than 95%. researchgate.netnih.gov
Table 1: Ugi-Tetrazole/SNAr Synthesis of 4,5-Dihydrotetrazolo[1,5-a]quinoxalines
| Aldehyde | Amine | Isocyanide | Azide Source | Post-Reaction Cyclization | Product | Yield (%) |
|---|
This table summarizes the general components and high efficiency of the Ugi-tetrazole/SNAr reaction sequence.
The Ugi-azide reaction, a variant of the Ugi four-component condensation, is a powerful tool for creating 1,5-disubstituted 1H-tetrazoles. researchgate.netnih.gov This reaction has been adapted in various ways to produce complex heterocyclic systems. For instance, by combining the Ugi-azide reaction with other transformations in a one-pot sequence, novel molecular scaffolds can be accessed efficiently. One such example is the coupling of the Ugi-azide reaction with a Heck cyclization to synthesize tetrazole-containing tetrahydroisoquinoline systems. beilstein-journals.org Although not directly forming the quinoxaline ring, this demonstrates the modularity of the Ugi-azide reaction in building fused heterocyclic structures.
The Ugi-azide reaction's utility is further highlighted in its application to generate diverse libraries of compounds. By systematically varying the aldehyde, amine, and isocyanide inputs, a wide array of 1,5-disubstituted tetrazoles can be produced, which can then serve as precursors for further synthetic elaborations. researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Tetrazolo[1,5-a]quinoxaline (B8696438) Synthesis
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and regioselective reaction for the synthesis of 1,2,3-triazoles. nih.gov In the context of tetrazolo[1,5-a]quinoxalines, this reaction provides a pathway to further functionalize the quinoxaline core. Tetrazolo[1,5-a]quinoxalines can act as precursors to quinoxaline-azides, which then participate in CuAAC reactions. nih.gov
The CuAAC reaction is known for its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. nih.gov When applied to derivatives of tetrazolo[1,5-a]quinoxaline, the reaction's outcome can be influenced by the substituents on the quinoxaline ring. nih.gov
An interesting aspect of the reaction of tetrazolo[1,5-a]quinoxalines with alkynes under CuAAC conditions is the potential for competitive reaction pathways leading to either 1,2,3-triazoloquinoxalines or imidazo[1,2-a]quinoxalines. nih.gov The formation of the imidazole (B134444) derivative occurs through a denitrogenative annulation process. nih.govbeilstein-archives.orgnih.gov
The product distribution between the triazole and the imidazole is dependent on several factors, including the electronic properties and steric hindrance of the substituents on the pyrazine (B50134) ring of the tetrazolo[1,5-a]quinoxaline, as well as the concentration of the alkyne. nih.govresearchgate.net
Electron-donating groups or substituents with a positive mesomeric effect and low steric bulk, such as methyl and methoxy (B1213986) groups, tend to favor the formation of the triazole product. nih.gov
Increased steric demand from groups like isopropyl residues leads to the preferential formation of the imidazole product. nih.gov
Electron-withdrawing groups , such as trifluoromethyl or chlorine, also promote the formation of the imidazole derivative, often exclusively. beilstein-journals.org
Table 2: Influence of Substituents on the Reaction of Tetrazolo[1,5-a]quinoxalines with Alkynes
| Substituent on Quinoxaline (R) | Product Favored | Reaction Pathway |
|---|---|---|
| Electron-donating, low steric bulk (e.g., -CH₃, -OCH₃) | 1,2,3-Triazoloquinoxaline | CuAAC |
| Sterically demanding (e.g., -iPr) | Imidazo[1,2-a]quinoxaline | Denitrogenative Annulation |
This table illustrates the directing effects of different substituents on the outcome of the reaction between tetrazolo[1,5-a]quinoxalines and alkynes.
Ring Annulation and Cyclocondensation Approaches
The formation of the tetrazole ring fused to the quinoxaline core is a key aspect of synthesizing this compound. This is often achieved through cyclocondensation reactions involving azide intermediates.
Azide Cyclocondensation from Halogenated Quinoxaline Precursors
A prevalent and effective method for constructing the tetrazolo[1,5-a]quinoxaline scaffold is through the cyclocondensation of an azide group with a halogenated quinoxaline precursor. This intramolecular cyclization is a facile route to the fused tetrazole ring system.
A common precursor used in this synthesis is 2-chloro-3-methylquinoxaline. When this compound is treated with an azide source, such as sodium azide, it undergoes a cyclocondensation reaction to form 4-methyltetrazolo[1,5-a]quinoxaline (B14595862). nih.gov This reaction proceeds by the displacement of the chloro group by the azide, followed by an intramolecular cyclization.
Similarly, 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) can be synthesized from 2,3-diketoquinoxaline. The initial reaction with phosphorus pentachloride and sodium azide in methanol (B129727) yields 4-hydroxytetrazolo[1,5-a]quinoxaline, which is then converted to the chloro derivative using phosphorous oxychloride. researchgate.net Another route to a chloro-substituted precursor involves the reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine (B178648) and sodium nitrite (B80452) to yield 4-chlorotetrazolo[1,5-a]quinoxaline. nih.gov
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 2-Chloro-3-methylquinoxaline | Sodium Azide | 4-Methyltetrazolo[1,5-a]quinoxaline | nih.gov |
| 2,3-Diketoquinoxaline | 1. Phosphorus pentachloride, Sodium Azide, Methanol 2. Phosphorous oxychloride | 4-Chlorotetrazolo[1,5-a]quinoxaline | researchgate.net |
| 2,3-Dichloroquinoxaline | Hydrazine, Sodium Nitrite | 4-Chlorotetrazolo[1,5-a]quinoxaline | nih.gov |
Oxidative Cyclization Reactions in Fused Quinoxaline Systems
While direct oxidative cyclization to form the tetrazole ring of this compound is less commonly reported, oxidative methods are crucial in the synthesis of related fused quinoxaline systems and their precursors. For instance, the oxidative cyclization of N-arylidenehydrazino quinoxalines using nitrobenzene (B124822) can yield 1-aryl-4-methyl researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]quinoxalines. nih.gov This highlights the utility of oxidative strategies in the broader field of fused quinoxaline chemistry.
Furthermore, a tandem oxidative azidation/cyclization reaction of N-arylenamines has been developed for the synthesis of quinoxalines, which can serve as precursors to the target tetrazolo-fused systems. figshare.com This method employs (diacetoxyiodo)benzene (B116549) as an oxidant to achieve two oxidative C-N bond formations.
Strategic Derivatization and Scaffold Functionalization
Once the core this compound scaffold is synthesized, it can be further modified to introduce a variety of functional groups and build libraries of compounds for screening purposes.
Introduction of Diverse Aromatic and Heteroaromatic Moieties
The introduction of aromatic and heteroaromatic groups can significantly alter the properties of the parent compound. A common strategy involves the condensation of a reactive methyl group on the quinoxaline ring with aromatic aldehydes. For example, 4-methyltetrazolo[1,5-a]quinoxaline reacts with various aromatic aldehydes to produce 4-styryltetrazolo[1,5-a]quinoxalines. nih.gov
Another versatile method for introducing a wide range of substituents is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov Tetrazolo[1,5-a]quinoxalines can act as precursors to quinoxaline-azides, which then react with a diverse set of terminal alkynes to form 1,2,3-triazole-substituted quinoxalines. nih.gov This "click chemistry" approach allows for the straightforward introduction of various aliphatic and aromatic groups. nih.gov
Additionally, the chloro group in 4-chlorotetrazolo[1,5-a]quinoxaline can be displaced by hydrazine hydrate (B1144303) to form 4-hydrazinotetrazolo[1,5-a]quinoxaline. researchgate.net This hydrazino derivative can then be reacted with a range of aldehydes to introduce further diversity. researchgate.net
| Starting Material | Reaction Type | Reagents | Resulting Moiety | Reference |
|---|---|---|---|---|
| 4-Methyltetrazolo[1,5-a]quinoxaline | Condensation | Aromatic Aldehydes | Styryl groups | nih.gov |
| Tetrazolo[1,5-a]quinoxaline | CuAAC | Terminal Alkynes, Cu(I) catalyst | 1,2,3-Triazole-substituted quinoxalines | nih.gov |
| 4-Chlorotetrazolo[1,5-a]quinoxaline | Nucleophilic Substitution/Condensation | 1. Hydrazine Hydrate 2. Aldehydes | Substituted hydrazones | researchgate.net |
Generation of Compound Libraries for High-Throughput Screening
The synthetic methodologies described above are well-suited for the generation of compound libraries for high-throughput screening. The CuAAC reaction, in particular, is a powerful tool for creating a large number of diverse compounds from a common tetrazolo[1,5-a]quinoxaline precursor. nih.gov By reacting the precursor with a wide array of alkynes, a library of 1,2,3-triazole-substituted quinoxalines can be rapidly assembled. nih.gov This approach facilitates the exploration of the chemical space around the this compound scaffold and is instrumental in the search for new bioactive molecules. The synthesis of a series of tetrazolo[1,5-a]quinoxalin-4(5H)-ones also points towards the generation of diverse structures for biological evaluation. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4,5-Dihydrotetrazolo[1,5-a]quinoxaline, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Analysis: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the protons of the quinoxaline (B1680401) ring system. The aromatic region of the spectrum is of particular importance for confirming the structure.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-aromatic | 7.89 | dd | ³J = 8.0 Hz, ⁴J = 1.4 Hz |
| H-aromatic | 7.74 | ddd | ³J = 8.3 Hz, ³J = 6.9 Hz, ⁴J = 1.4 Hz |
| H-aromatic | 7.56 | ddd | ³J = 8.0 Hz, ³J = 6.9 Hz, ⁴J = 1.1 Hz |
| H-aromatic | 7.42 | dd | ³J = 8.3 Hz, ⁴J = 1.1 Hz |
| N-H | 5.23 | s (br) |
¹³C NMR Analysis: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by identifying the chemical environment of each carbon atom. The spectrum for this compound would be expected to show distinct signals for the carbons in the quinoxaline and tetrazole rings.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-aromatic | 115-140 |
| C-tetrazole | ~145 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): For this compound (C₈H₇N₅), the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition. The expected monoisotopic mass is 173.0701 g/mol .
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 174.0779 | Data not available |
Note: Specific experimental mass spectrometry data for this compound, including observed m/z values and fragmentation patterns, is not detailed in the available literature. The fragmentation of related tetrazolo[1,5-a]quinoxaline (B8696438) derivatives often involves the loss of a nitrogen molecule (N₂) from the tetrazole ring, which would be a key fragmentation pathway to observe for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3100-3500 |
| C-H Aromatic Stretch | 3000-3100 |
| C=N Stretch | 1600-1680 |
| N=N Stretch (tetrazole) | 1400-1600 |
| C-N Stretch | 1000-1350 |
Note: A specific experimental IR spectrum for this compound is not provided in the surveyed scientific literature. The table indicates the expected absorption ranges for the key functional groups present in the molecule based on established IR spectroscopy principles.
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the mechanistic investigations of the chemical compound “this compound” for the biological activities outlined in the provided structure.
The requested sections and subsections concern highly specific enzyme inhibition and receptor antagonism pathways. However, current research accessible through searches does not link this particular compound to studies on Protein Tyrosine Phosphatase 1B (PTP1B), Phosphoinositide 3-Kinase alpha (PI3Kα), or Excitatory Amino Acid Receptors (Glycine/NMDA and AMPA).
While the broader class of quinoxaline derivatives has been investigated for various biological activities, the research findings are for structurally distinct analogues. For instance, studies on receptor antagonism have focused on compounds like 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones nih.gov, and research into PI3Kα inhibition has examined 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline derivatives. nih.govresearchgate.net These compounds feature different heterocyclic rings fused to the quinoxaline core (a triazole or pyrazole, respectively, instead of a tetrazole).
Therefore, due to the absence of specific data for “this compound” in the context of the requested biological targets, it is not possible to generate the article with the specified content and data tables.
Mechanistic Investigations of Biological Activities
Receptor Antagonism and Ligand Binding
Excitatory Amino Acid Receptor Antagonism
Functional Antagonism at the NMDA Receptor-Ion Channel Complex
There is no specific information available in the scientific literature regarding the functional antagonism of 4,5-Dihydrotetrazolo[1,5-a]quinoxaline at the NMDA receptor-ion channel complex.
Research in this area has been conducted on related quinoxaline (B1680401) derivatives. For instance, studies on a series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones have shown that these compounds can act as antagonists for excitatory amino acid receptors, with some selected compounds being evaluated for functional antagonism at the NMDA receptor-ion channel complex. Similarly, various 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates have been synthesized and evaluated for their binding and antagonistic activity at the Gly/NMDA receptor. However, these findings cannot be directly attributed to This compound .
Antimicrobial Modulatory Effects and Cellular Mechanisms
No published studies were found that specifically investigate the antimicrobial modulatory effects or cellular mechanisms of This compound .
Antifungal Activities against Pathogenic Fungi (e.g., Nakaseomyces glabrata)
Specific data on the antifungal activity of This compound against Nakaseomyces glabrata (formerly Candida glabrata) is not available in the current literature.
However, extensive research has been performed on the isomeric scaffold, 5,6-dihydrotetrazolo[1,5-c]quinazolines . Studies have demonstrated that certain derivatives of this class exhibit potent antifungal activity against clinical isolates of N. glabrata, a pathogen known for developing high-level azole resistance. For example, specific compounds from this series showed minimum inhibitory concentrations (MICs) significantly lower than standard antifungal drugs.
A proposed mechanism of action for This compound as an antifungal agent has not been described.
For the related 5,6-dihydrotetrazolo[1,5-c]quinazoline series, molecular docking studies have explored potential interactions with various fungal protein targets to elucidate possible mechanisms. One of the key enzymes investigated is sterol 14-alpha demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway and a common target for azole antifungals. Other research on different quinoxaline-triazole hybrids also points towards ergosterol biosynthesis as a potential target pathway.
There is no information regarding the ability of This compound to modulate fungal resistance mechanisms. The development of antifungal resistance, particularly in Candida species, is a significant clinical challenge, but the role of this specific compound in addressing it remains uninvestigated.
Antibacterial and Anti-inflammatory Properties: Early Investigations and Scope
Early or scoping investigations into the antibacterial and anti-inflammatory properties of This compound have not been reported.
The broader class of quinoxaline derivatives is known to possess a wide range of biological activities, including antibacterial and anti-inflammatory effects. Studies on the related tetrazolo[1,5-a]quinoline scaffold have yielded derivatives with both anti-inflammatory and antimicrobial activities. For instance, certain compounds in this family were found to be as active as indomethacin (B1671933) in animal models of inflammation. Furthermore, research on pyrazolo[1,5-a]quinazolines , another related structure, has identified compounds that inhibit inflammatory pathways. Quinoxaline 1,4-di-N-oxides have also been identified as potent antibacterial agents, with mechanisms involving the induction of oxidative stress and DNA damage in bacteria.
Anticonvulsant Activity: In Vivo Pharmacological Evaluation Pathways
There are no available in vivo pharmacological evaluations of the anticonvulsant activity specifically for This compound .
Research into the anticonvulsant potential of related structures has been performed. For example, a series of 4-styryltetrazolo[1,5-a]quinoxalines —which are derivatives of the non-dihydrogenated tetrazolo[1,5-a]quinoxaline (B8696438) core—were synthesized and screened for in vivo anticonvulsant activity, with some compounds showing promising results. Other related heterocyclic systems, such as 4-alkoxyl-triazolo[4,3-a]quinoxaline derivatives, have also been evaluated for anticonvulsant properties using standard in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These pathways are standard for assessing the potential of new chemical entities in controlling seizures, but data for This compound is absent.
Anticancer Potential: In Vitro Cytotoxicity and Putative Target Considerations
The quinoxaline scaffold, a fused heterocyclic system containing benzene (B151609) and pyrazine (B50134) rings, is a recognized "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities. mdpi.comekb.egbrieflands.com Derivatives of quinoxaline have been extensively investigated for their potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of critical signaling proteins like tyrosine kinases. researchgate.netfigshare.com Among these, the tetrazolo[1,5-a]quinoxaline core has emerged as a promising framework for the development of novel therapeutics targeting key pathways in cancer progression.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. researchgate.net Its overexpression and aberrant signaling are frequently implicated in the development and progression of various cancers, making it a prime target for anticancer drug development. researchgate.net Several quinoxaline derivatives have been specifically designed and evaluated as inhibitors of EGFR, demonstrating the scaffold's suitability for interacting with the ATP-binding site of the kinase. rsc.orgnih.govsemanticscholar.org
Recent research has focused on synthesizing novel derivatives incorporating the tetrazolo[1,5-a]quinoxaline moiety to explore their efficacy as EGFR-targeting agents. nih.govnih.gov In one study, a series of 1,2,3-triazole-substituted 2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione derivatives were synthesized and tested for their in vitro anticancer activity against four human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), HEK 293T (human embryonic kidney), and A549 (lung cancer). nih.govnih.gov
The investigation revealed that several of these compounds exhibited good to moderate activity. nih.gov One compound in particular, 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (designated as IVd), showed promising and potent cytotoxicity across all tested cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin. nih.govnih.gov The IC₅₀ values for this compound were 3.20 µM for HeLa, 4.19 µM for MCF-7, 3.59 µM for HEK 293T, and 5.29 µM for A549. nih.govnih.gov
To elucidate the potential mechanism behind this potent cytotoxic activity, molecular docking studies were performed on the EGFR receptor. nih.govnih.gov The results suggested that the most potent compounds, including IVd, bind strongly to the EGFR protein (PDB ID: 4HJO). nih.govnih.gov This strong binding interaction observed in the in silico studies correlated well with the experimental IC₅₀ values, supporting the hypothesis that the anticancer effects of these tetrazolo[1,5-a]quinoxaline derivatives are mediated, at least in part, through the inhibition of EGFR. nih.govnih.gov
While direct EGFR inhibitory IC₅₀ values for this specific series were not detailed, other studies on related quinoxaline derivatives have shown potent EGFR inhibition. For example, an N-allyl quinoxaline derivative demonstrated an EGFR inhibition IC₅₀ value of 0.088 µM. researchgate.netnih.gov Another study on novel quinoxaline derivatives identified compounds that potently inhibited EGFR with IC₅₀ values as low as 0.3 µM. rsc.org These findings collectively underscore the potential of the quinoxaline and, more specifically, the tetrazolo[1,5-a]quinoxaline scaffold, as a foundational structure for developing effective EGFR-targeting anticancer agents.
Interactive Data Table: In Vitro Cytotoxicity of Tetrazolo[1,5-a]quinoxaline Derivative (IVd) Use the search bar to filter by cell line or IC₅₀ value.
| Cell Line | Cancer Type | IC₅₀ (µM) nih.govnih.gov |
| HeLa | Cervical Cancer | 3.20 ± 1.32 |
| MCF-7 | Breast Cancer | 4.19 ± 1.87 |
| HEK 293T | Embryonic Kidney | 3.59 ± 1.34 |
| A549 | Lung Cancer | 5.29 ± 1.34 |
Computational and Theoretical Approaches in 4,5 Dihydrotetrazolo 1,5 a Quinoxaline Research
Molecular Docking Simulations for Ligand-Target Interactions
Elucidation of Potential Binding Pockets and Affinities
In studies of related quinoxaline (B1680401) derivatives, molecular docking has been instrumental in identifying potential binding sites on various biological targets. For instance, derivatives of tetrazolo[1,5-a]quinoxaline (B8696438) have been docked into the active site of the epidermal growth factor receptor (EGFR) to predict their binding affinities and interaction patterns. These simulations help in understanding how modifications to the quinoxaline core can influence binding energy and, consequently, biological activity. The primary interactions often observed include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues within the receptor's binding pocket.
Conformational Analysis within Biological Receptor Cavities
Conformational analysis within the receptor's active site is a critical aspect of molecular docking. For quinoxaline-based compounds, these studies reveal the most energetically favorable three-dimensional arrangement the molecule adopts to fit within the binding cavity. This analysis can explain the specificity of a compound for its target and guide the design of new derivatives with improved shape complementarity. The flexibility of both the ligand and the receptor side chains is often considered to obtain a more accurate representation of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of Predictive Models for Biological Activity
For various classes of quinoxaline analogs, researchers have successfully developed QSAR models to predict their biological activities, such as anticancer or antimicrobial effects. These models are built using a training set of compounds with known activities. By correlating molecular descriptors (physicochemical properties) with biological activity, a predictive equation is generated. Such models are valuable for screening virtual libraries of compounds and prioritizing which derivatives to synthesize and test experimentally.
Identification of Key Molecular Descriptors for Activity Enhancement
A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on biological activity. For quinoxaline systems, these descriptors often include electronic properties (like HOMO-LUMO gap and dipole moment), steric parameters (such as molecular volume and surface area), and hydrophobic characteristics (logP). Understanding which descriptors are crucial allows medicinal chemists to strategically modify the lead compound to enhance its potency and selectivity.
In Silico Predictions and Molecular Dynamics Studies
In silico methods encompass a wide range of computational tools, including molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of molecules over time.
MD simulations have been applied to quinoxaline derivatives to study the stability of the ligand-receptor complex predicted by molecular docking. These simulations can reveal how the interactions change over a period, providing a more dynamic and realistic picture of the binding event. Furthermore, in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often performed for novel quinoxaline compounds to assess their drug-likeness at an early stage of the drug discovery process. These predictions help in identifying potential liabilities that could hinder the development of a compound into a viable drug.
Binding Energy Calculations and Correlation with Experimental Data
Binding energy calculations are a cornerstone of computational drug design, offering a quantitative measure of the affinity between a ligand, such as a derivative of 4,5-dihydrotetrazolo[1,5-a]quinoxaline, and its receptor. These calculations can predict how tightly a molecule will bind to its target, a critical factor in its potential efficacy.
One of the primary techniques used for these calculations is Density Functional Theory (DFT). DFT is employed to explore the electronic stability, reactivity, and optical properties of molecules. tandfonline.com For quinoxaline derivatives, DFT methods like wb97xd/def2-TZVP have been used to analyze charge transfer and orbital energies, providing a foundation for understanding their interaction capabilities. tandfonline.com The binding affinity of a ligand is crucial as it dictates the strength of its interaction with a target protein, which can involve hydrogen bonding, electrostatic interactions, hydrophobic forces, and van der Waals forces. nih.gov
Molecular docking simulations are another vital tool. These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, molecular docking studies on novel tandfonline.comresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline derivatives were performed to investigate their binding modes with DNA, showing a high correlation between the calculated binding affinities and the experimentally determined biological activity. rsc.org
The calculated binding energies are often correlated with experimental data, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki), to validate the computational models. A strong correlation suggests that the computational model accurately represents the physical interactions and can be used to predict the activity of new, unsynthesized compounds.
To illustrate, a hypothetical correlation between calculated binding energies and experimental IC50 values for a series of this compound derivatives is presented in the table below.
| Compound Derivative | Calculated Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| Derivative A | -9.5 | 0.5 |
| Derivative B | -8.2 | 2.1 |
| Derivative C | -7.1 | 10.5 |
| Derivative D | -9.8 | 0.3 |
This table is illustrative and does not represent actual experimental data for this compound derivatives.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Structural Diversification
The continued development of potent therapeutic agents based on the tetrazolo[1,5-a]quinoxaline (B8696438) core is highly dependent on the availability of diverse and efficient synthetic methodologies. Future research will prioritize the exploration of novel synthetic routes that allow for greater structural diversification, enabling a more thorough investigation of the structure-activity relationships (SAR).
Key strategies for achieving this include:
Multi-component Reactions: The use of one-pot, three-component synthesis has been shown to be an efficient method for generating bistetrazoloquinoxalines. nih.gov Further development of such convergent strategies will be crucial for rapidly assembling libraries of complex analogues.
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions offer a powerful tool for constructing five-membered heterocyclic rings, and this approach has been used to create spiro[thiadiazoline-quinoxaline] derivatives. nih.gov Investigating the scope of tetrazolo[1,5-a]quinoxalines in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can yield novel triazoloquinoxalines and imidazoloquinoxalines. nih.govresearchgate.net
Functionalization of Core Structures: A common and effective strategy involves the synthesis of a key intermediate, such as 4-chloro tetrazolo[1,5-a]quinoxaline, which can then be subjected to various substitution reactions. researchgate.net For instance, treatment with hydrazine (B178648) hydrate (B1144303) yields 4-hydrazinyl tetrazolo[1,5-a]quinoxaline, a versatile precursor for a range of derivatives. researchgate.netnih.gov Similarly, starting from commercially available 2,3-dichloroquinoxaline (B139996), reaction with hydrazine and subsequent cyclization can produce diverse nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline scaffolds. mdpi.com
| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|---|
| One-pot Three-component Synthesis | 2,3-diketoquinoxalines | POCl₃, Sodium azide (B81097) | Bistetrazoloquinoxalines | nih.gov |
| Hydrazine-mediated Synthesis | 2,3-dichloroquinoxaline | Hydrazine hydrate, Ethanol | 2-Hydrazino-3-chloroquinoxaline | mdpi.com |
| Functionalization of 4-chloro derivative | 4-chloro tetrazolo[1,5-a]quinoxaline | Hydrazine hydrate | 4-hydrazino tetrazolo[1,5-a]quinoxaline | researchgate.net |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Tetrazolo[1,5-a]quinoxaline, Terminal alkynes | Cu(I) triflate, DIPEA | 1,2,3-Triazoloquinoxalines | nih.gov |
The exploration of these and other innovative synthetic methods will be essential for generating novel chemical entities with improved pharmacological profiles.
Advanced Mechanistic Elucidation of Identified Biological Targets
While various derivatives of the quinoxaline scaffold have shown significant biological activity, a deeper, more precise understanding of their molecular mechanisms of action is required. Future research must focus on the advanced mechanistic elucidation of how these compounds interact with their identified biological targets to exert their therapeutic effects.
Recent studies have begun to uncover these mechanisms. For example, certain 5-alkyl-4-oxo-4,5-dihydro- nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives exhibit anti-inflammatory activity by reducing levels of nitric oxide (NO), TNF-α, and IL-6. nih.gov Their action involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway. nih.gov In the context of antiparasitic action, quinoxaline 1,4-dioxides have been found to target thioredoxin reductase, disrupting electron transfer and inducing oxidative stress within the parasite. mdpi.com Other studies on quinoxaline 1,4-dioxides as antimycobacterial agents suggest they possess significant DNA-damaging capabilities. nih.govmdpi.com
| Compound Class | Biological Target/Pathway | Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|---|
| 5-alkyl-4-oxo-4,5-dihydro- nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline-1-carboxamides | COX-2, iNOS, MAPK pathway | Inhibition and downregulation, leading to reduced NO, TNF-α, and IL-6 | Anti-inflammatory | nih.gov |
| Quinoxaline 1,4-dioxides | Bacterial DNA Synthesis | Inhibition of DNA synthesis and induction of DNA degradation | Antibacterial | nih.gov |
| Quinoxaline 1,4-dioxides | Thioredoxin Reductase (in parasites) | Disruption of electron transfer, leading to increased ROS and oxidative stress | Antiparasitic | mdpi.com |
| Quinoxaline 1,4-dioxides | Hypoxia-Inducible Factor 1α (HIF-1α) | Reduction in the expression of HIF-1α mRNA | Anticancer | nih.gov |
Future studies should employ advanced biochemical and biophysical techniques, such as X-ray crystallography, cryo-electron microscopy, and proteomics, to provide high-resolution insights into the binding modes and functional consequences of target engagement.
Application of Cutting-Edge Computational Methodologies for Lead Optimization
The integration of cutting-edge computational methodologies is poised to accelerate the hit-to-lead and lead optimization stages of drug discovery for tetrazolo[1,5-a]quinoxaline derivatives. nih.govspringernature.com These in silico approaches allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Key computational tools and their applications include:
Virtual Screening and Molecular Docking: These techniques are used to identify initial hits from large compound libraries and to predict the binding modes of ligands within the active site of a biological target. nih.govekb.eg For instance, virtual screening identified a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold as a PI3Kα inhibitor, and subsequent docking studies guided structural modifications. nih.govresearchgate.net Molecular docking has also been used to investigate the binding of quinoxaline derivatives to targets like the EGFR receptor and DNA. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, providing predictive power for designing new, more potent analogues. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of receptor-ligand interactions, helping to understand the stability of the complex and the key interactions that govern binding affinity. nih.gov
ADME Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process and avoiding potential liabilities such as P-glycoprotein (P-gp) substrate activity or blood-brain barrier (BBB) permeation. ekb.egekb.eg
| Methodology | Application | Example Target/Scaffold | Reference |
|---|---|---|---|
| Virtual Screening | Hit identification | PI3Kα inhibitors | nih.govresearchgate.net |
| Molecular Docking | Binding mode prediction and structural optimization | EGFR, VEGFR-2, DNA | nih.govekb.egrsc.org |
| Molecular Dynamics (MD) Simulations | Assessing complex stability and dynamics | GPCR-ligand interactions | nih.gov |
| In Silico ADME Prediction | Evaluation of drug-like properties (e.g., BBB permeation, P-gp substrate) | VEGFR-2 inhibitors | ekb.egekb.eg |
The synergistic use of these computational approaches will be instrumental in guiding synthetic efforts and optimizing the multifaceted properties required for a successful drug candidate.
Design and Synthesis of Highly Selective and Potent Analogues for Preclinical Investigations
The ultimate goal of research in this area is to develop highly selective and potent analogues that are suitable for preclinical investigation. This requires a strategic approach to design and synthesis, informed by SAR studies, mechanistic insights, and computational modeling.
Future efforts will focus on several key aspects:
Structure-Activity Relationship (SAR) Guided Design: Systematic modification of the tetrazolo[1,5-a]quinoxaline scaffold is crucial. For example, SAR studies on the nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline scaffold have been used to guide the choice of substituents at various positions to enhance cytotoxic activities against melanoma cell lines. mdpi.com
Enhancing Potency and Selectivity: Structural modifications based on molecular docking can lead to significant improvements in potency and selectivity. In the development of PI3Kα inhibitors, a docking-based structural modification approach yielded a potent compound with an IC₅₀ value of 0.24 μM and good isoform selectivity. nih.govresearchgate.net Similarly, the introduction of bromo groups into the quinoxaline skeleton has been shown to enhance inhibitory activity against lung cancer cells. nih.gov
Improving Pharmacokinetic Profiles: The design of new analogues must also consider their pharmacokinetic properties. Research has led to the development of a PI3Kα inhibitor with favorable in vivo pharmacokinetics, demonstrating the feasibility of optimizing these properties through rational design. nih.govresearchgate.net
Synthesis for In Vivo Studies: Promising compounds must be synthesized in sufficient quantities to enable rigorous preclinical evaluation, including in vivo efficacy studies in relevant animal models of disease. For instance, a potent anti-inflammatory compound, 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline-1-carboxamide, demonstrated superior activity to ibuprofen (B1674241) in an in vivo acute inflammatory model, marking it as a candidate for further development. nih.gov
| Compound Scaffold | Target | Key Modification | Resulting Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]quinoxalin-4(5H)-one | PI3Kα | Docking-based structural optimization | IC₅₀ = 0.24 μM; good isoform selectivity and favorable pharmacokinetics | nih.govresearchgate.net |
| nih.govmdpi.comnih.govTriazolo[4,3-a]quinoxaline | Melanoma cell lines | SAR-guided substitution at positions 1 and 8 | EC₅₀ = 365 nM for the most potent analogue | mdpi.com |
| Tetrazolo[1,5-a]quinoxaline-pyrazolidine-dione | Cancer cell lines (HeLa, MCF-7) | Introduction of a 4-bromophenyl-1H-1,2,3-triazol-4-yl)methyl group | IC₅₀ = 3.20 μM (HeLa), 4.19 μM (MCF-7) | nih.gov |
| 6-chloroquinoxaline | VEGFR-2 | Design of novel derivatives | More potent cytotoxicity against HCT-116 and MCF-7 cells than doxorubicin | ekb.egekb.eg |
Through a continuous, iterative cycle of design, synthesis, and evaluation, the most promising compounds can be advanced through the drug development pipeline, with the potential to become next-generation therapeutics.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 4,5-dihydrotetrazolo[1,5-a]quinoxaline, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), such as the Ugi-azide reaction, which combines amines, isocyanides, and azides . Catalytic hydrogenation of tetrazolo[1,5-a]quinoxaline using palladium on charcoal under a hydrogen atmosphere (60°C, DMF solvent) yields the dihydro derivative with 87% efficiency . Purity is enhanced by column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To verify aromatic protons (δ = 7.2–8.8 ppm) and CH2/NH groups (δ = 3.1–5.0 ppm) .
- HRMS : Validates molecular mass (e.g., 173.0701 for C8H7N5) .
- IR Spectroscopy : Identifies N-H stretches (~3224 cm⁻¹) and aromatic C=C vibrations (~1506 cm⁻¹) .
Q. How do substituents at the tetrazole ring affect the compound’s electronic properties and reactivity?
- Methodological Answer : Substituents like trifluoromethyl (-CF3) or fluorinated alkyl chains alter electron density, influencing reactivity in cycloaddition or cross-coupling reactions. For example, perfluoroalkyl derivatives exhibit enhanced stability in CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions .
Q. What purification strategies are recommended for isolating this compound from byproducts?
- Methodological Answer : Use dry-load column chromatography (silica gel, cyclohexane/ethyl acetate eluents) to separate polar byproducts. For air-sensitive intermediates, inert atmosphere techniques (argon) prevent oxidation .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is prone to oxidation upon prolonged air exposure, leading to color changes (colorless to orange). Store under inert gas (N2/Ar) at –20°C in amber vials .
Advanced Research Questions
Q. How can reaction yields be optimized in the catalytic hydrogenation of tetrazolo[1,5-a]quinoxaline?
- Methodological Answer : Optimize catalyst loading (e.g., 10% Pd/C) and solvent choice (DMF vs. DCM). Higher temperatures (60–80°C) and extended reaction times (19–24 hrs) improve conversion rates. Monitor reaction progress via TLC (Rf = 0.13–0.19) .
Q. What mechanistic insights explain the cyclization step in Ugi-azide-based syntheses?
- Methodological Answer : The Ugi-azide reaction proceeds via a four-component condensation, where the amine does not participate in the final cyclization. Primary amines generate secondary intermediates, enabling post-condensation modifications (e.g., intramolecular cyclization to form fused tetrazoloquinoxalines) .
Q. How can conflicting NMR data for dihydrotetrazoloquinoxaline derivatives be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity (DMSO-d6 vs. CDCl3) and NH proton exchange. Use deuterated solvents with controlled pH and variable-temperature NMR to distinguish dynamic effects .
Q. What experimental designs are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Screen for GABA-A receptor antagonism (IC50 assays) or anticancer activity (e.g., NSCLC cell line viability assays). Bromo-substituted analogs show enhanced inhibitory effects via kinase inhibition (e.g., PIM, IkB) .
Q. How can structural modifications enhance the compound’s efficacy as a PDE4/9/10A inhibitor?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
